2,4-Dichloro-6-methylbenzylamine hydrochloride
Overview
Description
2,4-Dichloro-6-methylbenzylamine hydrochloride is an organic compound with the molecular formula C8H9Cl2N·HCl. It is a derivative of benzylamine, characterized by the presence of two chlorine atoms and a methyl group attached to the benzene ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-methylbenzylamine hydrochloride typically involves the reaction of 2,4-dichloro-6-methylbenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the product is isolated by crystallization or distillation.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the catalytic hydrogenation of 2,4-dichloro-6-methylbenzonitrile in the presence of a suitable catalyst such as Raney nickel. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-methylbenzylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl or amino groups.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or ammonia are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products:
Substitution: Formation of 2,4-dichloro-6-methylphenol or 2,4-dichloro-6-methylbenzylamine derivatives.
Oxidation: Formation of 2,4-dichloro-6-methylbenzaldehyde or 2,4-dichloro-6-methylbenzoic acid.
Reduction: Formation of 2,4-dichloro-6-methylbenzylamine.
Scientific Research Applications
2,4-Dichloro-6-methylbenzylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-methylbenzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include the modulation of neurotransmitter release, inhibition of enzyme activity, or alteration of receptor binding affinity.
Comparison with Similar Compounds
2,4-Dichloro-6-methylbenzylamine: The parent compound without the hydrochloride salt.
2,4-Dichloro-6-methylphenylamine: A similar compound with an amino group instead of a benzylamine group.
2,4-Dichloro-6-methylbenzonitrile: A nitrile derivative of the compound.
Uniqueness: 2,4-Dichloro-6-methylbenzylamine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
IUPAC Name |
(2,4-dichloro-6-methylphenyl)methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N.ClH/c1-5-2-6(9)3-8(10)7(5)4-11;/h2-3H,4,11H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPIAXIVHBHUJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CN)Cl)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676293 | |
Record name | 1-(2,4-Dichloro-6-methylphenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874483-00-8 | |
Record name | Benzenemethanamine, 2,4-dichloro-6-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874483-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-Dichloro-6-methylphenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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